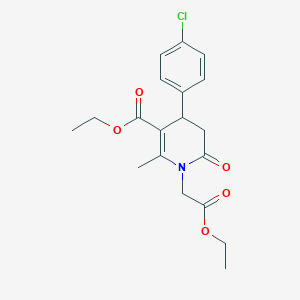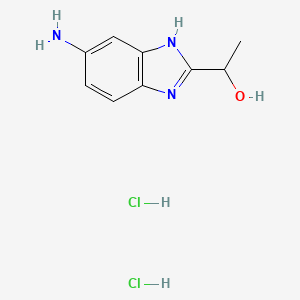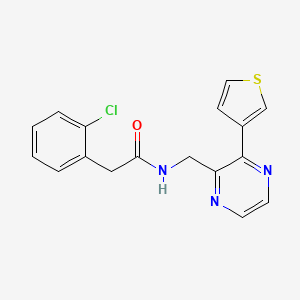
Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various chemical properties and biological activities. The related compounds have been synthesized using different methods, including cyclization reactions and reactions with hydrazines, and have been characterized by various spectroscopic techniques.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of catalysts. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate . Another synthesis method under ultrasound irradiation was used to create a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which showed high regioselectivity and significant reduction in reaction times .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been confirmed by various spectroscopic methods, including IR, ^1H NMR, and ^13C NMR spectroscopy. Some compounds' structures were further supported by single-crystal X-ray diffraction, which provided detailed insights into the molecular geometry and crystal packing .
Chemical Reactions Analysis
The related compounds have been shown to react with different nucleophiles and hydrazines to form a variety of derivatives. For example, reactions with different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . Another compound reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structures often reveal intermolecular hydrogen bonds and other interactions that stabilize the molecules and influence their properties . Some of the synthesized compounds exhibited weak antibacterial activity, suggesting potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Cyclization Reactions and Antibacterial Activity
A study by Anusevičius et al. (2014) explored the cyclization reactions of a related compound, leading to the formation of various derivatives. These compounds, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, exhibited weak antibacterial activity (Anusevičius et al., 2014).
Application in Dye Synthesis
Research by Abolude et al. (2021) focused on synthesizing disperse dyes using a similar compound. The dyes were complexed with copper, cobalt, and zinc metals, showing good fastness and levelness on polyester and nylon fabrics (Abolude et al., 2021).
Transformation into Thiazolo[5,4-c]pyridine-7-carboxylates
Albreht et al. (2009) reported the transformation of a related compound into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This demonstrates its utility in synthesizing complex chemical structures (Albreht et al., 2009).
Crystal Structure Analysis
Hu Yang (2009) performed crystal structure analysis of a related compound, providing valuable insights into the molecular structure and potential applications in material science and molecular engineering (Hu Yang, 2009).
Phosphine-Catalyzed Annulation
Zhu et al. (2003) explored the phosphine-catalyzed annulation of a related compound, leading to the formation of highly functionalized tetrahydropyridines. This reaction is important for the synthesis of complex organic compounds (Zhu et al., 2003).
Anticonvulsant Properties
Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones related to the compound . The study provides insights into the potential medicinal applications of such compounds (Kubicki et al., 2000).
Corrosion Inhibition in Metals
Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds, including a similar compound, to evaluate their efficiency as corrosion inhibitors for metals. This highlights its potential application in material science and corrosion control (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-(2-ethoxy-2-oxoethyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-4-25-17(23)11-21-12(3)18(19(24)26-5-2)15(10-16(21)22)13-6-8-14(20)9-7-13/h6-9,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSRONJOODPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(CC1=O)C2=CC=C(C=C2)Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)


![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)

![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)
![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)